![molecular formula C20H13FN2OS B2673515 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

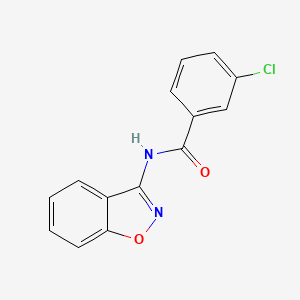

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide” is a compound that contains a benzothiazole moiety. Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity .

Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A number of substituted 2-amino benzothiazoles were synthesized as the precursor substrates . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .

Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .

Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

科学的研究の応用

Antitumor Properties

- Synthesis and Biological Properties : N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide derivatives have been synthesized and demonstrated potent cytotoxic activities in vitro, particularly against certain human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship and are being developed due to their broad spectrum antitumor activities (Hutchinson et al., 2001; Bradshaw et al., 2002).

- Microwave Induced Synthesis : Studies have shown the effectiveness of microwave-assisted synthesis techniques in creating fluorobenzamides, including this compound, with promising antimicrobial and anticancer activities. The presence of a fluorine atom is crucial for enhancing antimicrobial activity (Desai et al., 2013).

Mechanism of Action and Development

- DNA Adduct Formation : The antitumor mechanism involves DNA adduct formation in sensitive tumor cells, both in vitro and in vivo. This process is significant for the compound's selective antitumor properties, highlighting its potential in cancer treatment strategies (Leong et al., 2003).

- Amino Acid Prodrugs : The development of amino acid prodrugs of this compound aims to overcome limitations related to drug lipophilicity, demonstrating significant antitumor activity and manageable toxic side effects in preclinical models (Bradshaw et al., 2002).

Antimicrobial and Antifungal Activities

- Antimicrobial Analogs : Research into fluorobenzamides containing thiazole and thiazolidine structures has identified compounds with notable antimicrobial activity against various bacterial and fungal strains, underscoring the potential for developing new antimicrobial agents (Desai et al., 2013).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2OS/c21-15-9-3-1-7-13(15)19(24)22-16-10-4-2-8-14(16)20-23-17-11-5-6-12-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUWZWGGHXOSNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)

![2-Methyl-7-phenyl-4-(prop-2-yn-1-ylthio)thiazolo[4,5-d]pyridazine](/img/structure/B2673436.png)

![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2673440.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673441.png)

![N-[(4-tert-butylphenyl)methyl]prop-2-enamide](/img/structure/B2673442.png)

![2,2-Diphenyl-N-(2-{[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide](/img/structure/B2673447.png)

![methyl 4-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamido)benzoate](/img/structure/B2673450.png)

![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2673455.png)